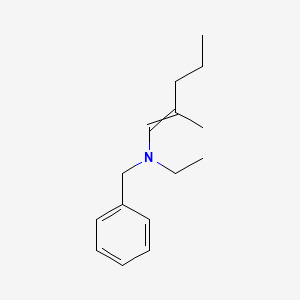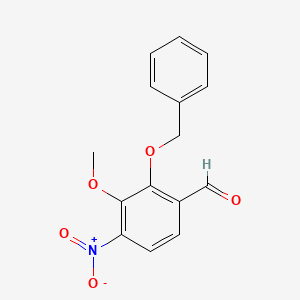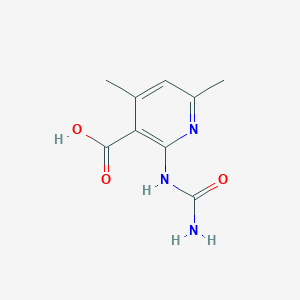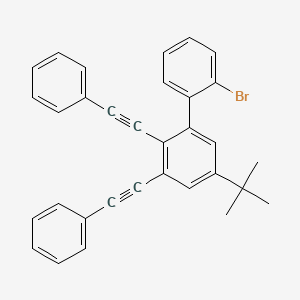
2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sonogashira Coupling: The phenylethynyl groups can be added via Sonogashira coupling, which involves the reaction of a halogenated biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the phenylethynyl groups to phenyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyl or reduced phenylethynyl groups.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2’-Bromo-5-tert-butyl-1,1’-biphenyl: Lacks the phenylethynyl groups, which may affect its reactivity and applications.
2’-Bromo-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the tert-butyl group, which can influence its steric properties and stability.
5-tert-Butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
属性
CAS 编号 |
667882-31-7 |
|---|---|
分子式 |
C32H25Br |
分子量 |
489.4 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-5-tert-butyl-2,3-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C32H25Br/c1-32(2,3)27-22-26(20-18-24-12-6-4-7-13-24)28(21-19-25-14-8-5-9-15-25)30(23-27)29-16-10-11-17-31(29)33/h4-17,22-23H,1-3H3 |
InChI 键 |
NKCRYYQFODBTRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2Br)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


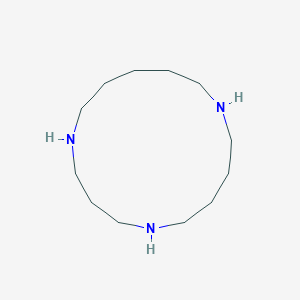
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
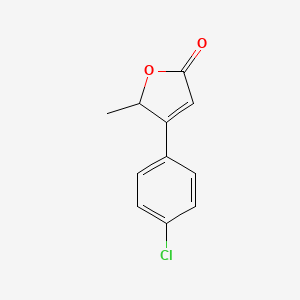
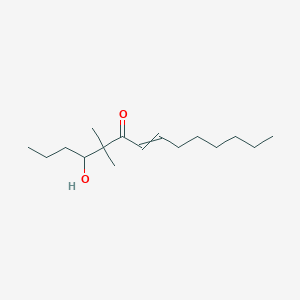
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

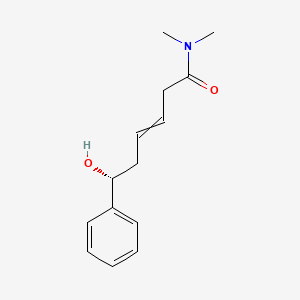
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
